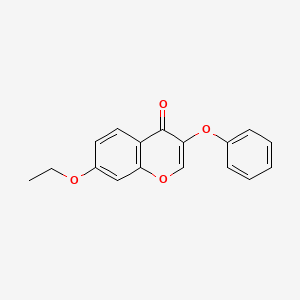
7-ethoxy-3-phenoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of various 4H-chromen-4-one derivatives has been reported using different methods. For instance, a series of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were synthesized through reductive amination involving sodium cyanoborohydride in methanol . Another approach involved a Pechmann condensation reaction to synthesize 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, which was characterized by spectroscopic techniques and confirmed by single crystal X-ray diffraction . Additionally, a three-component condensation reaction catalyzed by 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride was used to synthesize 7-alkyl-6H,7H-naphtho[1,2:5,6]pyrano[3,2-c]chromen-6-ones . These methods demonstrate the versatility in synthesizing chromen-4-one derivatives, which can be tailored for specific functional groups and substitutions.
Molecular Structure Analysis
The molecular structures of the synthesized chromen-4-one derivatives were characterized using various techniques. For example, the structure of 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one was confirmed by single crystal X-ray diffraction, revealing its crystallization in the orthorhombic system with specific lattice parameters . The crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one was determined to crystallize in the monoclinic system, with the formation of linear chains in the crystallographic c-axis due to p-p stacking . These analyses provide detailed insights into the molecular conformations and crystal packing of the compounds.
Chemical Reactions Analysis
The chromen-4-one derivatives have been involved in various chemical reactions. For instance, the reductive amination process used to synthesize substituted phenyl-2H-chromen-2-ones and the Pechmann condensation reaction are key reactions in forming the chromen-4-one scaffold. Additionally, the three-component condensation reaction and the reaction of 7-hydroxy-3-formyl chromen-4H-one with substituted acetophenones followed by cyclization with phenyl hydrazine hydrochloride highlight the reactivity of the chromen-4-one core with different reagents to yield diverse derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the chromen-4-one derivatives have been explored through various studies. The fluorescent probe 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one exhibited fluorescence with good Stoke shift values and its photophysical properties were influenced by solvent polarity . The thermal stability of the compound was supported by thermal analysis . The antimicrobial activity of the synthesized compounds was evaluated, and significant antibacterial and antifungal activities were observed, comparable to standard drugs . The photophysical results and the biological activities of these compounds underscore their potential applications in medicinal chemistry and materials science.
Scientific Research Applications
Chemical Synthesis and Applications
7-ethoxy-3-phenoxy-4H-chromen-4-one is a compound of interest in chemical research for its potential applications in creating photochromic materials and biologically active natural products. Research has explored the synthesis of naphthopyran and naphthopyrandione units present in these materials using chromene chromium carbene complexes. These complexes have shown the ability to undergo benzannulation reactions with various alkynes, producing compounds with potential utility in photochromic and biological applications. This synthesis pathway highlights the compound's role in creating structures difficult to obtain due to their sensitivity to air, but with protected phenol functions, yields can be significantly improved, demonstrating its versatility in synthetic organic chemistry (Rawat, Prutyanov, & Wulff, 2006).
Antimicrobial Activities
Chromene derivatives, including structures similar to this compound, have been synthesized and evaluated for their antimicrobial properties. Novel chromene derivatives have shown significant activity against bacterial and fungal strains, underlining the potential of this compound related compounds in developing new antimicrobial agents. This research underscores the importance of structural modifications to enhance biological activity, providing a basis for the development of new therapeutic agents (Mandala et al., 2013).
Antiplatelet Activity
The compound's related structures have been explored for their potential in medical applications, such as their antiplatelet activities. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit human platelet aggregation, a crucial factor in the prevention of thrombotic diseases. This research indicates the potential therapeutic value of this compound derivatives in cardiovascular disease treatment, showcasing their high activity and potential for structural modification to enhance biological effects (Mazzei et al., 1990).
Cytoskeletal Effects and Plant Growth Inhibition
Interestingly, compounds similar to this compound, such as morlin, have been identified for their unique effects on plant cell morphology and microtubule dynamics. These compounds can alter the movement of cellulose synthase and reorient cortical microtubule arrays in plants, leading to significant changes in cell growth and morphology. This specific action on plant cytoskeletons without affecting non-plant cells underscores the potential of this compound related compounds in agricultural research and development, offering new avenues for controlling plant growth and development (Debolt et al., 2007).
Future Directions
properties
IUPAC Name |
7-ethoxy-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-19-13-8-9-14-15(10-13)20-11-16(17(14)18)21-12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXZTBOIRRQSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

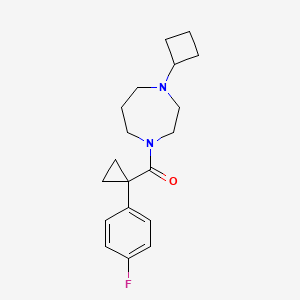
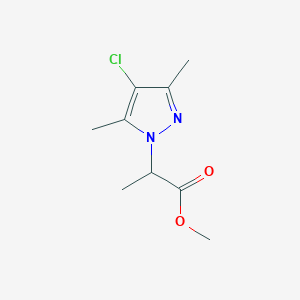
![N-{2-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2527953.png)

![N-(cyanomethyl)-2-[(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2527956.png)
![5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527958.png)

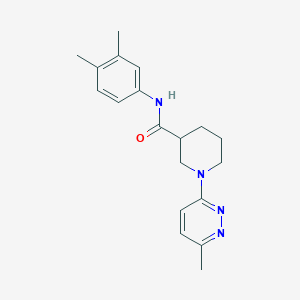
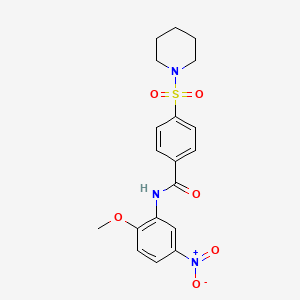

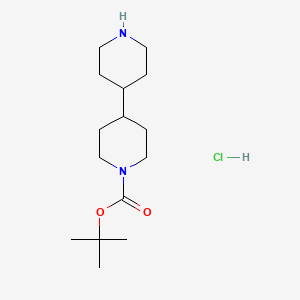
![N-(furan-2-ylmethyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B2527966.png)
![4-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2527967.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(dimethylamino)-N-methylbenzamide](/img/structure/B2527969.png)